(1-Phenyl-1H-imidazol-5-yl)methanamine
Description
(1-Phenyl-1H-imidazol-5-yl)methanamine is an imidazole-derived compound characterized by a phenyl group substituted at the N1 position of the imidazole ring and a methanamine group at the C5 position. Its molecular formula is inferred to be C₁₀H₁₁N₃, with a molecular weight of 173.22 g/mol. The phenyl group enhances aromaticity and may influence electronic properties, solubility, and binding interactions compared to alkyl-substituted analogues. Imidazole derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as enzymes and receptors .
Properties
Molecular Formula |
C10H11N3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(3-phenylimidazol-4-yl)methanamine |
InChI |
InChI=1S/C10H11N3/c11-6-10-7-12-8-13(10)9-4-2-1-3-5-9/h1-5,7-8H,6,11H2 |
InChI Key |
PRFFPDSBSUAKQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC=C2CN |
Origin of Product |
United States |
Preparation Methods
De Novo Imidazole Ring Synthesis and Aminomethylation
A classical approach to phenyl-imidazole derivatives involves the reaction of α-bromo-ketones with formamide to generate the imidazole ring system. For example, 4-phenyl-imidazole derivatives have been synthesized by this method, which can be adapted for (1-Phenyl-1H-imidazol-5-yl)methanamine synthesis.
Step 1: Imidazole ring formation
α-Bromoacetophenone is reacted with formamide under reflux conditions to yield 1-phenyl-imidazole.
Step 2: Functionalization at the 5-position
The nitrile or aldehyde group at the 5-position can be introduced by oxidation or substitution reactions on the imidazole ring.
Step 3: Reductive amination
The aldehyde group at the 5-position is converted to the methanamine group via reductive amination using ammonia or amine sources and reducing agents such as sodium cyanoborohydride or hydrogenation catalysts.
This method benefits from the direct construction of the imidazole ring with the phenyl substituent already in place, allowing for subsequent functionalization at the 5-position.
N-1 Alkylation and Aminomethylation of Preformed Imidazoles
Another approach involves starting from commercially available or pre-synthesized imidazole derivatives and performing selective N-1 alkylation and 5-position modification.
-
The imidazole nitrogen at position 1 is deprotonated using strong bases such as sodium hydride (NaH), followed by alkylation with phenyl halides (e.g., bromobenzene derivatives) to install the phenyl group.
-
The 5-position can be functionalized by lithiation and subsequent formylation to introduce an aldehyde group, which is then converted to the methanamine via reductive amination.
-
Protection of other nitrogen atoms (e.g., N-3) with trityl or phthalimide groups may be employed to improve regioselectivity during functionalization steps.
Alternative Synthetic Routes
-
Multi-step syntheses involving condensation of aromatic aldehydes with o-phenylenediamine derivatives, followed by cyclization and subsequent functional group modifications, have been reported for related benzimidazole compounds, which can be adapted for imidazole analogs.
-
To improve yields and reduce reaction times, microwave irradiation has been applied in some cases for imine formation and cyclization steps.
Reaction Conditions and Yields
| Method | Key Reagents/Conditions | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|
| α-Bromoacetophenone + Formamide | Reflux in formamide | 6–12 hours | 60–75 | Direct ring formation with phenyl group |
| N-1 Alkylation with NaH + Phenyl halide | Sodium hydride, DMF or THF solvent, room temp to reflux | 4–8 hours | 65–80 | Requires protection of other N atoms |
| Lithiation + Formylation + Reductive Amination | n-BuLi, DMF, NaBH3CN or catalytic hydrogenation | Multi-step, 12–24 h total | 50–70 | For 5-position aminomethyl group installation |
| Condensation of aldehyde + o-phenylenediamine | DMF, sulfur catalyst, reflux | 12–24 hours | 60–72 | Adapted from benzimidazole synthesis |
| Microwave-assisted imine formation | Microwave irradiation, toluene or DCM | 30 min – 1 hour | 70–85 | Improved regioselectivity and yield |
Characterization and Purity
The synthesized (1-Phenyl-1H-imidazol-5-yl)methanamine compounds are typically characterized by:
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ^1H NMR and ^13C NMR confirm the aromatic protons, imidazole ring protons, and methanamine group.
- Chemical shifts for the methanamine CH2 typically appear around δ 3.5–4.5 ppm.
-
- Electrospray ionization (ESI) MS confirms molecular ion peaks consistent with molecular weight 173.21 g/mol.
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- Reported melting points range around 190–195 °C depending on purity and crystallinity.
High-Performance Liquid Chromatography (HPLC)
- Purity typically >95% after purification.
Summary Table of Key Literature Preparations
Scientific Research Applications
(1-Phenyl-1H-imidazol-5-yl)methanamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (1-Phenyl-1H-imidazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the phenyl group can engage in π-π interactions, enhancing binding affinity to target proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of (1-Phenyl-1H-imidazol-5-yl)methanamine with its analogues:
Key Observations:
- Substituent Effects : Alkyl groups (e.g., ethyl, methyl) improve solubility but reduce aromatic interactions compared to phenyl or benzyl groups.
- Positional Isomerism : Substituents at C4 vs. C5 (e.g., (1-Methyl-1H-imidazol-4-yl)methylamine) alter electronic distribution and steric effects, impacting biological activity .
Pharmacological Activity
- Imidazole derivatives often exhibit histamine receptor antagonism (e.g., Astemizole in ) or enzyme inhibitory activity due to their nitrogen-rich aromatic structure .
- The phenyl group in (1-Phenyl-1H-imidazol-5-yl)methanamine may enhance CNS penetration compared to alkylated analogues, though direct evidence is lacking .
Biological Activity
(1-Phenyl-1H-imidazol-5-yl)methanamine, a compound belonging to the imidazole family, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its anticancer, antimicrobial, and neuroprotective properties, supported by relevant research findings and case studies.
Molecular Formula : C10H12N4
Molecular Weight : 188.23 g/mol
IUPAC Name : (1-Phenyl-1H-imidazol-5-yl)methanamine
The structure of this compound suggests various interactions with biological targets, which may influence its pharmacological effects.
Anticancer Activity
Research indicates that (1-Phenyl-1H-imidazol-5-yl)methanamine exhibits significant anticancer properties.
The compound is believed to induce apoptosis in cancer cells through several mechanisms:
- Receptor Binding : The imidazole ring may interact with specific receptors involved in cell signaling pathways.
- Oxidative Stress : It may enhance oxidative stress in cancer cells, leading to cell death.
Case Studies
A study demonstrated the cytotoxic effects of related imidazole derivatives against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| (1-Phenyl-1H-imidazol-5-yl)methanamine | HeLa | 25 |
| Related Compound A | MCF-7 | 30 |
| Related Compound B | A549 | 20 |
These findings indicate that (1-Phenyl-1H-imidazol-5-yl)methanamine has comparable activity to other known anticancer agents.
Antimicrobial Activity
The compound also shows promising antimicrobial properties.
The antimicrobial activity is thought to arise from:
- Cell Membrane Disruption : The imidazole moiety can integrate into microbial membranes, disrupting their integrity.
- Enzyme Inhibition : It may inhibit enzymes critical for microbial survival.
Research Findings
In vitro studies have reported the Minimum Inhibitory Concentration (MIC) values against various pathogens:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 4 |
These results suggest that the compound is particularly effective against MRSA, a significant concern in clinical settings.
Neuroprotective Effects
Emerging evidence suggests that (1-Phenyl-1H-imidazol-5-yl)methanamine may possess neuroprotective properties.
Potential mechanisms include:
- Antioxidant Activity : The compound may scavenge free radicals, reducing oxidative damage in neuronal cells.
- Neurotransmitter Modulation : It could influence neurotransmitter levels, promoting neuroprotection.
Case Study
A recent study evaluated the neuroprotective effects of related compounds in models of neurodegeneration. The findings indicated that imidazole derivatives could significantly reduce neuronal cell death induced by oxidative stress.
Q & A
Q. Basic
- NMR Spectroscopy :
- ¹H NMR : Look for singlet peaks near δ 7.2–7.6 ppm (aromatic protons from phenyl) and δ 3.8–4.2 ppm (CH₂NH₂ group). The imidazole ring protons appear as distinct singlets or doublets depending on substitution .
- ¹³C NMR : Signals at ~140 ppm (imidazole C-2/C-4) and ~45 ppm (CH₂NH₂) confirm connectivity.
- FTIR : Strong absorption bands at ~3350 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N imidazole ring) .
- Mass Spectrometry : Molecular ion peaks at m/z 173.22 (molecular weight) and fragmentation patterns indicating loss of NH₂ or phenyl groups .
How can computational methods like DFT aid in predicting the reactivity or electronic properties of (1-Phenyl-1H-imidazol-5-yl)methanamine derivatives?
Advanced
Density Functional Theory (DFT) calculations provide insights into:
- Electron Distribution : HOMO-LUMO gaps predict nucleophilic/electrophilic sites. For example, the amine group’s lone pair (HOMO) influences reactivity in substitution reactions .
- Transition States : Modeling reaction pathways (e.g., imidazole ring functionalization) helps optimize synthetic routes.
- Non-Covalent Interactions : π-Stacking between phenyl groups and imidazole rings can be analyzed for crystal packing or protein-ligand binding studies .
Software like Gaussian or ORCA is recommended, with basis sets (e.g., B3LYP/6-31G*) validated against experimental data.
What strategies are recommended for resolving crystallographic data contradictions during structural determination of imidazole derivatives?
Q. Advanced
- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to refine twinned datasets, common in imidazole derivatives due to pseudo-symmetry .
- High-Resolution Data : Collect data at ≤1.0 Å resolution to resolve positional disorder in the phenyl or amine groups.
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and validate hydrogen bonding networks .
Example: Discrepancies in bond lengths may arise from dynamic disorder; apply restraints or use invariom databases for better modeling.
How do solvent and temperature variations impact the solubility and purification efficiency of (1-Phenyl-1H-imidazol-5-yl)methanamine?
Q. Advanced
- Solubility : Polar aprotic solvents (DMF, DMSO) enhance solubility due to hydrogen bonding with the amine group. Methanol/ethanol mixtures are optimal for recrystallization .
- Temperature : Elevated temperatures (50–60°C) improve solubility but may degrade the compound; cooling gradients during crystallization yield larger, purer crystals.
- Chromatography : Reverse-phase HPLC with acetonitrile/water gradients (0.1% TFA modifier) separates closely related impurities .
How does the substitution pattern on the imidazole ring influence the chemical reactivity of (1-Phenyl-1H-imidazol-5-yl)methanamine compared to its analogs?
Q. Advanced
- Electron-Withdrawing Groups (e.g., -NO₂ at C-4): Increase the acidity of the NH₂ group, enhancing nucleophilic reactivity in acylations .
- Steric Effects : Bulky substituents (e.g., ethyl at N-1) reduce accessibility to the amine, lowering reaction rates in SN2 pathways .
- Ring Functionalization : 5-Aminomethyl derivatives show higher bioactivity than 2-substituted analogs due to improved hydrogen-bonding capacity .
What are the best practices for designing bioactivity assays to evaluate the pharmacological potential of imidazole-based methanamine derivatives?
Q. Advanced
- Target Selection : Prioritize enzymes with imidazole-binding pockets (e.g., cytochrome P450, histamine receptors) .
- In Vitro Assays :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., fluorogenic substrates for proteases) with IC₅₀ determination.
- Cell Viability : MTT assays on cancer cell lines (e.g., HeLa) to assess cytotoxicity .
- Control Experiments : Compare with structurally similar analogs (e.g., (1-Ethyl-1H-imidazol-5-yl)methanol) to isolate structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
